6-(Aminomethyl)fluorescein
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Overview
Description
6-(Aminomethyl)fluorescein is a fluorescent dye that is commonly used in scientific research. It is a derivative of fluorescein, which is a widely used fluorescent dye due to its high sensitivity and low toxicity. The 6-(Aminomethyl)fluorescein molecule is composed of a fluorescein core with an aminoethyl group attached to it. This modification allows the dye to be more easily conjugated to other molecules, such as proteins and nucleic acids, for use in a variety of applications.
Mechanism Of Action
The mechanism of action of 6-(Aminomethyl)fluorescein is based on its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This fluorescence allows the dye to be detected and quantified in a variety of assays. The aminoethyl group attached to the fluorescein core allows the dye to be conjugated to other molecules, such as proteins and nucleic acids, for use in a variety of applications.
Biochemical And Physiological Effects
6-(Aminomethyl)fluorescein is generally considered to be non-toxic and has minimal effects on biochemical and physiological processes. However, it is important to note that the conjugation of the dye to other molecules may affect their function and activity. Therefore, care should be taken when interpreting results obtained using this dye.
Advantages And Limitations For Lab Experiments
The advantages of using 6-(Aminomethyl)fluorescein in lab experiments include its high sensitivity, low toxicity, and ease of conjugation to other molecules. It is also stable under a variety of conditions, making it suitable for use in a wide range of assays. However, one limitation of this dye is its relatively low quantum yield, which may limit its use in certain applications.
Future Directions
There are a number of future directions for research involving 6-(Aminomethyl)fluorescein. One area of interest is the development of new conjugation methods to improve the sensitivity and specificity of assays using this dye. Another area of research is the development of new biosensors based on 6-(Aminomethyl)fluorescein for the detection of environmental pollutants and other analytes. Additionally, the use of this dye in live-cell imaging and other applications may continue to be explored in the future.
Synthesis Methods
The synthesis of 6-(Aminomethyl)fluorescein involves the modification of the fluorescein molecule with an aminoethyl group. This can be achieved through a variety of methods, including reaction with ethylenediamine or reaction with aminopropyltriethoxysilane. The resulting product is a yellow-green fluorescent dye that is highly water-soluble and stable under a variety of conditions.
Scientific Research Applications
6-(Aminomethyl)fluorescein has a wide range of scientific research applications due to its high sensitivity and low toxicity. It is commonly used as a fluorescent probe for the detection of proteins, nucleic acids, and other biomolecules. It can also be used as a tracer for studying cellular processes, such as endocytosis and membrane trafficking. In addition, it has been used in the development of biosensors for the detection of environmental pollutants and other analytes.
properties
CAS RN |
138588-54-2 |
---|---|
Product Name |
6-(Aminomethyl)fluorescein |
Molecular Formula |
C21H15NO5 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
5-(aminomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C21H15NO5/c22-10-11-1-4-14-17(7-11)21(27-20(14)25)15-5-2-12(23)8-18(15)26-19-9-13(24)3-6-16(19)21/h1-9,23-24H,10,22H2 |
InChI Key |
QKEZGSCYUMTKFP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Canonical SMILES |
C1=CC2=C(C=C1CN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Other CAS RN |
138588-54-2 |
synonyms |
5 or 6-(aminomethyl)fluorescein hydrochloride 6-(aminomethyl)fluorescein 6-AMFL |
Origin of Product |
United States |
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